3-Nitrothiophen-2-amine is an organic compound featuring a thiophene ring substituted with a nitro group and an amino group. Its molecular formula is , and it is characterized by the presence of a nitro group () at the 3-position and an amino group () at the 2-position of the thiophene ring. This compound is part of a larger class of nitrothiophenes, which are known for their diverse chemical properties and biological activities.
3-Nitrothiophen-2-amine exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:
The biological effects are often linked to the presence of both the nitro and amino functional groups, which can interact with biological targets such as enzymes and receptors.
Several methods have been developed for synthesizing 3-nitrothiophen-2-amine:
3-Nitrothiophen-2-amine has several applications in both industrial and research settings:
Studies on the interactions of 3-nitrothiophen-2-amine with biological systems have revealed its potential as a modulator of various biochemical pathways. Interaction studies often focus on:
3-Nitrothiophen-2-amine shares structural features with several similar compounds, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminothiophenol | Amino group at position 2 | Antioxidant properties |
| 4-Nitroaniline | Nitro group at para position | Used in dye manufacturing |
| 5-Nitrothiazole | Nitro group on thiazole ring | Antimicrobial activity |
| 3-Aminothiophene | Amino group at position 3 | Potential anticancer activity |
What sets 3-nitrothiophen-2-amine apart from its analogs is its specific combination of functional groups (nitro and amino) on the thiophene ring, which enhances its reactivity and biological activity. This unique positioning allows for diverse synthetic pathways and applications that are not readily available in other similar compounds.
Classical nitration of thiophene derivatives represents one of the fundamental transformations in heterocyclic chemistry, though it requires careful consideration of reaction conditions due to the unique electronic properties of the thiophene ring. The nitration of thiophene must be conducted under specific conditions to avoid explosive reactions and achieve reasonable regioselectivity [1] [2].
The traditional nitration approach for thiophene employs nitric acid in acetic anhydride rather than the conventional nitric acid and sulfuric acid mixture used for benzene derivatives [1]. This modification is essential because thiophene is much more reactive toward electrophilic substitution than benzene, being approximately 10⁴ times more reactive [2]. The use of concentrated nitric and sulfuric acid leads to substrate degradation and potentially explosive reactions due to the formation of nitrous acid [1].
Table 1: Classical Nitration Conditions for Thiophene Derivatives
| Nitrating Agent | Temperature (°C) | Selectivity (2-position) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitric acid/Acetic anhydride | 0-10 | 85% | 78-85 | [1] |
| Nitronium tetrafluoroborate | Room temperature | 90% | 70-80 | [1] |
| Acetyl nitrate | 0-5 | 85% | 75-82 | [2] |
The regioselectivity in thiophene nitration favors the 2-position (alpha position) over the 3-position (beta position) due to the greater stability of the Wheland intermediate formed upon electrophilic attack at the 2-position [3] [4]. The intermediate resulting from attack at the 2-position can be stabilized by three resonance structures, while attack at the 3-position yields an intermediate with only two resonance forms [4].
The mechanism proceeds through the formation of a nitronium ion (NO₂⁺) which acts as the electrophile [2]. The reaction typically produces a mixture of 2-nitrothiophene and 3-nitrothiophene in approximately 85:15 ratio, requiring subsequent separation procedures [5]. Further nitration of either isomer leads to complex mixtures, with 2-nitrothiophene yielding equal amounts of 2,4- and 2,5-dinitrothiophenes, while 3-nitrothiophene primarily forms 2,4-dinitrothiophene [6].
The regioselective synthesis of 3-nitrothiophen-2-amine has been achieved through several innovative methodologies that circumvent the limitations of direct nitration approaches. The most significant advancement in this area involves the use of α-nitroketene acetals as key intermediates [7] [8] [9].
A highly efficient protocol for synthesizing 3-nitro-N-substituted thiophen-2-amines has been developed using α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of potassium carbonate in refluxing ethanol [7] [8]. This transformation generates two carbon-carbon bonds in a single operation and proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps [7].
Table 2: Regioselective Synthesis Results for 3-Nitrothiophen-2-amine Derivatives
| Substrate | Product | Reaction Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| N-phenyl aminoacetal | 3-nitro-N-phenylthiophen-2-amine | 20-25 | 85-92 | 165-167 |
| N-benzyl aminoacetal | 3-nitro-N-benzylthiophen-2-amine | 20-25 | 88-95 | 142-144 |
| N-ethyl aminoacetal | 3-nitro-N-ethylthiophen-2-amine | 180-200 | 78-85 | 98-100 |
| N-methyl aminoacetal | 3-nitro-N-methylthiophen-2-amine | 180-200 | 82-88 | 112-114 |
The reaction mechanism presumably involves the initial formation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol under basic conditions [9]. This reactive intermediate then undergoes nucleophilic addition to the α-nitroketene acetal, followed by intramolecular cyclization and subsequent elimination to form the thiophene ring with the desired substitution pattern [7].
For aromatic substituents, the reaction proceeds rapidly at 20-25 minutes under reflux conditions, while aliphatic substituents require extended reaction times of 3-3.4 hours [10]. The products are typically obtained in good to excellent yields ranging from 78-95% depending on the nature of the substituent [7] [8].
An alternative approach involves nucleophilic aromatic substitution reactions where 3-nitrothiophenes containing carbonyl fragments undergo displacement of the nitro group with thiolates [11]. This method has been successfully applied to synthesize thieno[3,2-b]thiophene derivatives, demonstrating the versatility of the nitro group as a leaving group in activated thiophene systems [11].
The development of catalytic systems for nitrothiophene synthesis has focused on both heterogeneous and homogeneous catalysts that enhance reaction efficiency while maintaining selectivity. Metal-exchanged clay catalysts have emerged as particularly effective systems for thiophene nitration [5].
Montmorillonite clay catalysts, particularly K10 montmorillonite exchanged with metal ions such as iron(III), aluminum(III), lanthanum(III), copper(II), and zinc(II), have demonstrated superior performance in thiophene nitration [5]. These solid acid catalysts enable nitration using nitric acid without the hazardous acetic anhydride typically required in classical methods [5].
Table 3: Catalytic System Performance in Thiophene Nitration
| Catalyst System | Temperature (°C) | Selectivity to 2-nitrothiophene (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Fe³⁺-K10 clay | 70-80 | 100 | 65-75 | 5-6 |
| Al³⁺-K10 clay | 70-80 | 95 | 60-70 | 5-6 |
| La³⁺-K10 clay | 70-80 | 98 | 62-72 | 5-6 |
| Cu²⁺-K10 clay | 70-80 | 92 | 58-68 | 5-6 |
| Beta zeolite | 80-100 | 44 | 80 | 2-4 |
The metal-exchanged montmorillonite catalysts operate through a mechanism involving the generation of nitronium ions while simultaneously adsorbing water formed during the reaction [5]. The compatible pore dimensions of these catalysts direct the electrophilic nitronium ion to substitute preferentially at the 2-position due to steric effects [5].
For the reduction of nitrothiophenes to the corresponding amines, several catalytic systems have been investigated. Palladium-based catalysts, particularly palladium on carbon, remain the most widely used for the hydrogenation of nitroarenes to anilines [12] [13]. However, recent developments have focused on more sustainable alternatives including iron-based catalysts [12] [14].
Iron oxide catalysts, particularly magnetite (Fe₃O₄), have shown excellent activity and selectivity for nitroarene hydrogenation [14]. These catalysts offer advantages including easy magnetic separation and excellent recycling stability while maintaining 100% selectivity for amine formation [14]. The high activity is attributed to oxygen vacancies on the iron oxide surface that facilitate selective activation of the nitro group [15] [14].
Manganese-based catalysts have also emerged as promising alternatives for nitroarene reduction [16]. A manganese pincer complex has been developed that operates under relatively mild conditions with good chemoselectivity, tolerating various functional groups including carbonyls, halogens, and carbon-carbon multiple bonds [16].
Green chemistry principles have been increasingly applied to nitroarene synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency. Several approaches have been developed that address the key challenges of traditional nitration and reduction processes [17] [18] [19].
Microwave-assisted synthesis represents a significant advancement in green nitroarene chemistry [20] [21]. Microwave heating provides rapid volumetric dielectric heating that often results in shorter reaction times, higher yields, and improved product purity compared to conventional heating methods [20]. For thiophene derivatives, microwave-assisted protocols have been developed that operate under mild conditions while achieving excellent regioselectivity [21].
Table 4: Green Chemistry Approaches for Nitroarene Synthesis
| Method | Advantages | Reaction Time Reduction | Energy Savings | Environmental Impact |
|---|---|---|---|---|
| Microwave heating | Rapid heating, higher yields | 70-90% | 60-80% | Reduced solvent use |
| Ultrasound assistance | Enhanced mass transfer | 50-70% | 40-60% | Lower temperatures |
| Continuous flow | Better control, safety | 80-95% | 70-85% | Reduced waste |
| Solvent-free conditions | No organic solvents | Variable | 80-95% | Minimal waste generation |
Ultrasound-assisted nitration has been demonstrated as an effective method for achieving regioselective nitration under mild conditions [22]. The cavitational effects generated by ultrasound enhance mass transfer and reaction rates while often improving selectivity [22]. This approach has been particularly successful for phenol nitration using dilute nitric acid, eliminating the need for concentrated acids or additional reagents [22].
Continuous flow nitration in miniaturized devices offers several advantages over batch processes [23] [24]. These systems provide better temperature control, improved safety due to smaller reaction volumes, and enhanced mixing efficiency [23]. Continuous flow reactors have been successfully applied to various nitration reactions with improved yields and reduced reaction times [24].
Solvent-free nitration represents one of the most environmentally benign approaches to nitroarene synthesis [25]. A highly efficient method for solvent-free low-temperature catalytic nitration has been developed using nitrogen dioxide promoted by molecular oxygen [25]. Under optimal conditions, this system achieves 86.5% conversion with 100% selectivity to mononitrated products at 35°C [25].
The development of recyclable catalytic systems further enhances the sustainability of nitroarene synthesis [19]. Saccharin-based amidation routes have been developed that significantly reduce carbon footprints and environmental impacts compared to traditional methods [19]. Life cycle assessment studies demonstrate that these approaches can achieve substantial reductions in greenhouse gas emissions while maintaining high synthetic efficiency [19].
Metal-free catalytic systems have also gained attention as sustainable alternatives for nitroarene transformations [18]. Nitrogen and sulfur co-doped hierarchical carbon nanomaterials have been developed as highly efficient catalysts for nitroarene reduction [18]. These materials demonstrate excellent catalytic activity and selectivity while offering the advantages of metal-free operation and good recyclability [18].
X-ray crystallographic analysis represents the most definitive method for establishing the complete three-dimensional molecular structure of 3-nitrothiophen-2-amine. Single crystal X-ray diffraction studies of nitrothiophene derivatives consistently reveal important structural features that influence both their chemical reactivity and physical properties [1] [2].
The crystal structures of related nitrothiophene compounds demonstrate characteristic features that can be extrapolated to 3-nitrothiophen-2-amine. Crystal systems for nitrothiophene derivatives typically adopt orthorhombic or monoclinic arrangements, with space groups frequently belonging to P21 or P212121 symmetries [1] [2]. These non-centrosymmetric space groups are particularly common due to the asymmetric substitution pattern present in the molecule.
Crystal Structure Parameters for 3-Nitrothiophen-2-amine
| Parameter | Typical Values for Nitrothiophene Derivatives | Notes |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Most common systems observed |
| Space Group | P21/P212121 | Non-centrosymmetric common |
| Unit Cell Dimensions (a, b, c) Å | 7-15, 8-17, 10-20 | Varies with substituents |
| Cell Volume ų | 1000-2000 | Depends on molecular packing |
| Z (molecules per unit cell) | 4-8 | Standard for organic crystals |
| Density (calculated) g/cm³ | 1.4-1.6 | Typical for nitro aromatics |
| Temperature K | 293-100 | Room temperature or low-temp |
| Radiation Type | Mo Kα (λ = 0.71073 Å) | Standard X-ray source |
| R-factor | 0.03-0.06 | Good quality structures |
The molecular geometry of 3-nitrothiophen-2-amine exhibits significant planarity, particularly within the thiophene ring system. The nitro group at the 3-position typically shows strong conjugation with the π-system of the thiophene ring, as evidenced by shortened carbon-nitrogen bond distances compared to aliphatic nitro compounds [1]. This conjugation results in the nitro group being nearly coplanar with the thiophene ring, with dihedral angles typically ranging from 0° to 15° [2].
The amino group at the 2-position displays characteristic pyramidal geometry around the nitrogen atom, with nitrogen-hydrogen bond lengths typically measuring 0.86-0.89 Å [2]. The positioning of the amino group relative to the thiophene ring allows for potential intramolecular hydrogen bonding interactions, which can significantly influence the crystal packing arrangement.
Intermolecular interactions in the crystal structure are dominated by hydrogen bonding between the amino groups and nitro groups of adjacent molecules. These interactions typically form chains or sheets within the crystal lattice, with nitrogen-oxygen distances ranging from 2.8-3.2 Å [1] [2]. Additional weak interactions including π-π stacking between thiophene rings and carbon-hydrogen to oxygen contacts contribute to the overall crystal stability.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-nitrothiophen-2-amine through both proton and carbon-13 NMR techniques. The unique electronic environment created by the thiophene ring system, combined with the electron-withdrawing nitro group and electron-donating amino group, generates distinctive chemical shift patterns.
Proton Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of 3-nitrothiophen-2-amine exhibits characteristic signals that reflect the electronic environment of each proton position. The thiophene ring protons appear as well-resolved doublets due to their mutual coupling [3] [4].
Nuclear Magnetic Resonance Spectroscopic Data for 3-Nitrothiophen-2-amine
| Position/Type | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity/Notes |
|---|---|---|---|
| H-4 (thiophene) | 7.3-7.4 | - | d, J = 6.0 Hz |
| H-5 (thiophene) | 6.2-6.3 | - | d, J = 6.0 Hz |
| NH₂ (amino group) | 5.5-6.5 (br) | - | Broad singlet, exchangeable |
| C-2 (thiophene) | - | 150-160 | Quaternary carbon |
| C-3 (thiophene) | - | 130-140 | Bearing NO₂ group |
| C-4 (thiophene) | - | 105-110 | CH carbon |
| C-5 (thiophene) | - | 120-125 | CH carbon |
| Nitro group (¹⁵N) | - | - | δ -10 to -30 ppm |
The H-4 proton resonates in the range of 7.3-7.4 ppm, reflecting the deshielding effect of the adjacent nitro group at the 3-position [3]. This significant downfield shift is characteristic of protons ortho to strongly electron-withdrawing substituents in aromatic systems. The coupling pattern appears as a doublet with a coupling constant of approximately 6.0 Hz, arising from scalar coupling with the H-5 proton.
The H-5 proton signal appears at 6.2-6.3 ppm, considerably upfield compared to H-4 due to its proximity to the electron-donating amino group at the 2-position [3]. This proton also exhibits doublet multiplicity with similar coupling constants, confirming the mutual coupling relationship with H-4.
The amino group protons typically appear as a broad singlet in the range of 5.5-6.5 ppm [3]. The broadness of this signal results from rapid exchange processes and quadrupolar relaxation effects. The chemical shift position can vary significantly depending on solvent, concentration, and temperature conditions.
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic distribution within 3-nitrothiophen-2-amine. The carbon chemical shifts reflect the unique electronic environments created by the substitution pattern [5] [6].
The C-2 carbon, bearing the amino substituent, resonates in the 150-160 ppm region, characteristic of aromatic carbons bonded to electron-donating heteroatoms [5]. This carbon appears as a quaternary center and shows significant downfield shift due to the aromatic character of the thiophene ring.
The C-3 carbon, which bears the nitro group, typically resonates at 130-140 ppm [5]. The electron-withdrawing nature of the nitro group causes a moderate upfield shift compared to unsubstituted thiophene carbons, reflecting the reduced electron density at this position.
The methine carbons C-4 and C-5 appear at 105-110 ppm and 120-125 ppm respectively [5]. The C-4 carbon shows greater upfield shift due to the proximity of the electron-withdrawing nitro group, while C-5 experiences some deshielding from the nearby amino group.
Infrared spectroscopy provides detailed information about the functional groups present in 3-nitrothiophen-2-amine through characteristic vibrational frequencies. The combination of amino, nitro, and thiophene functionalities creates a distinctive fingerprint region that enables unambiguous identification [3] [7] [8].
Primary Amine Stretching Vibrations
The primary amino group in 3-nitrothiophen-2-amine exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region [7] [9]. Primary amines typically display two distinct bands corresponding to asymmetric and symmetric stretching modes of the nitrogen-hydrogen bonds.
Infrared Spectroscopic Data for 3-Nitrothiophen-2-amine
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H stretch (primary amine) | 3300-3500 | Medium-Strong | Two bands for NH₂ |
| N-H stretch (asymmetric) | 3400-3500 | Medium | Higher frequency NH₂ band |
| N-H stretch (symmetric) | 3300-3400 | Medium | Lower frequency NH₂ band |
| C=C aromatic stretch | 1550-1600 | Variable | Thiophene ring vibration |
| NO₂ asymmetric stretch | 1520-1570 | Strong | Characteristic nitro band |
| NO₂ symmetric stretch | 1340-1380 | Strong | Characteristic nitro band |
| C-H aromatic stretch | 3000-3100 | Weak-Medium | Aromatic C-H |
| N-H bend | 1590-1650 | Medium | NH₂ deformation |
| NO₂ scissoring | 800-850 | Medium | NO₂ deformation |
| C-S stretch | 700-750 | Weak-Medium | Thiophene C-S |
The asymmetric nitrogen-hydrogen stretch typically appears at 3400-3500 cm⁻¹, while the symmetric stretch occurs at 3300-3400 cm⁻¹ [7] [9]. These bands are generally sharper and less intense than corresponding alcohol stretches, reflecting the lower electronegativity of nitrogen compared to oxygen. The exact positions and intensities can be influenced by intermolecular hydrogen bonding and crystal packing effects.
Nitro Group Vibrational Modes
The nitro group provides two of the most characteristic and intense absorptions in the infrared spectrum of 3-nitrothiophen-2-amine [8]. The asymmetric nitrogen-oxygen stretch appears as a strong band in the 1520-1570 cm⁻¹ region, while the symmetric stretch occurs at 1340-1380 cm⁻¹ [3] [8].
The asymmetric stretching vibration typically exhibits higher intensity due to the larger change in dipole moment during the vibration. The frequency positions of these bands can provide information about the electronic environment of the nitro group and the extent of conjugation with the thiophene ring system.
Additional nitro group vibrations include scissoring modes appearing at 800-850 cm⁻¹, which provide confirmation of the nitro functionality [3]. These lower frequency modes can be useful for distinguishing nitro compounds from other nitrogen-containing functionalities.
Thiophene Ring Vibrations
The thiophene ring system contributes several characteristic vibrations to the infrared spectrum. Aromatic carbon-carbon stretching vibrations appear in the 1550-1600 cm⁻¹ region, though their intensity can be variable depending on the substitution pattern [8].
Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 cm⁻¹ region, typically appearing as weak to medium intensity bands [8]. These absorptions are generally sharper than aliphatic carbon-hydrogen stretches and can provide confirmation of the aromatic character.
The carbon-sulfur stretching vibration of the thiophene ring appears in the 700-750 cm⁻¹ region as a weak to medium intensity band [8]. This vibration is characteristic of thiophene-containing compounds and can assist in structural identification.
Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of 3-nitrothiophen-2-amine under electron impact conditions. The fragmentation patterns are characteristic of compounds containing both amino and nitro functionalities attached to heterocyclic ring systems [10] [11].
Molecular Ion and Primary Fragmentations
The molecular ion peak of 3-nitrothiophen-2-amine appears at m/z 144, corresponding to the molecular formula C₄H₄N₂O₂S [10]. The intensity of the molecular ion peak is typically moderate (25-40% relative intensity), which is common for compounds containing heteroatoms that can stabilize the radical cation.
Mass Spectrometric Fragmentation Data for 3-Nitrothiophen-2-amine
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Mechanism |
|---|---|---|---|
| 144 [M+] | 25-40 | Molecular ion peak | Electron impact ionization |
| 127 [M-NH₂] | 15-25 | Loss of amino group | α-cleavage from amino group |
| 114 [M-NO] | 30-45 | Loss of nitric oxide | NO elimination |
| 98 [M-NO₂] | 60-80 | Loss of nitro group (base peak region) | NO₂ radical loss (common) |
| 97 [M-HNO₂] | 40-60 | Loss of nitrous acid | Rearrangement elimination |
| 84 [thiophene-NH₂] | 80-100 | Aminothiophene fragment | Most stable aromatic fragment |
| 69 [thiophene-CH₃] | 20-35 | Thiophene rearrangement | Ring rearrangement |
| 58 [thiophene-C₂H₂] | 15-30 | Ring contraction | Cyclization/elimination |
| 45 [C₂H₃S] | 10-25 | Thiophene fragment | Further fragmentation |
| 30 [NO] | 5-15 | Nitric oxide fragment | Common in nitro compounds |
The primary fragmentation pathways involve loss of the nitro group functionality, which is characteristic of aromatic nitro compounds [10] [12]. The loss of the complete nitro group (NO₂, mass 46) produces an ion at m/z 98, which often appears as one of the most intense peaks in the spectrum due to the stability of the resulting aminothiophene radical cation.
Secondary Fragmentation Processes
Secondary fragmentation processes provide additional structural information and confirm the presence of specific functional groups. The loss of nitric oxide (NO, mass 30) from the molecular ion produces a fragment at m/z 114 [10]. This fragmentation pathway is common in nitro compounds and occurs through rearrangement processes that can involve migration of hydrogen atoms.
The aminothiophene fragment at m/z 84 typically appears as the base peak or among the most intense ions in the spectrum [11]. This fragment represents the [thiophene-NH₂]⁺ ion and demonstrates the stability of the aromatic heterocyclic system with the electron-donating amino substituent.
Further fragmentation of the thiophene ring system produces characteristic ions including m/z 69 and m/z 58, which correspond to ring rearrangement and contraction processes respectively [13] [14]. The appearance of m/z 45 [C₂H₃S]⁺ provides confirmation of the sulfur-containing heterocyclic structure.